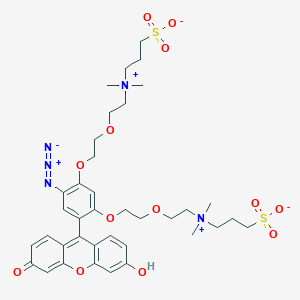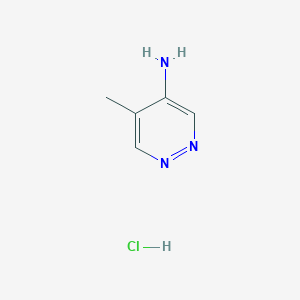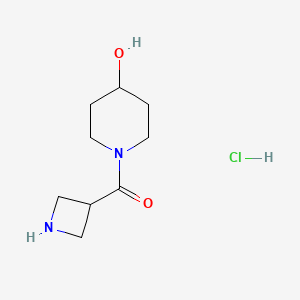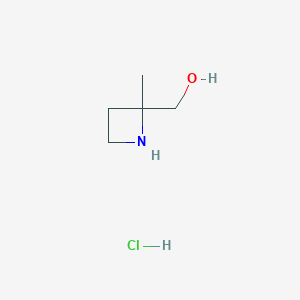![molecular formula C22H18N2O6 B6301181 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid CAS No. 2622208-36-8](/img/structure/B6301181.png)
3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazinone core, which is a characteristic structure in many biologically active molecules. The presence of carboxyethyl and amino groups further enhances its reactivity and potential for diverse chemical interactions.
Mechanism of Action
Target of Action
Fluorescence markers, such as the Fluorescence Marker NR 1, primarily target proteins within cells . These proteins serve as the primary targets due to their crucial roles in various biological processes . The fluorescence marker can bind to these proteins, allowing for their visualization and tracking .
Mode of Action
The mode of action of Fluorescence Marker NR 1 involves the use of fluorescent proteins that can absorb light at a specific wavelength and then emit light at a longer wavelength, a phenomenon known as fluorescence . This marker employs a strategy known as differential fluorescent marking (DFM), which uses three distinguishable fluorescent proteins in single and double combinations . The DFM strategy capitalizes on enhanced stability and broad applicability across diverse Proteobacteria species .
Biochemical Pathways
The biochemical pathways affected by Fluorescence Marker NR 1 primarily involve the visualization and understanding of intracellular activities . The marker can help track the dynamics and localization of proteins, playing a diverse role in imaging applications . For instance, one of the dominant technologies employed in the visualization of protein activity and regulation is based on protein tags and their associated NIR fluorescent probes .
Pharmacokinetics
For instance, a study on a different fluorescent marker, 5-aminofluorescein covalently bound to human serum albumin (AFL-HSA), showed that it had small volumes of distribution, a low clearance, and a long elimination half-life .
Result of Action
The result of the action of Fluorescence Marker NR 1 is the successful differentiation, quantification, and tracking of a diverse set of proteins within cells under various complex conditions . This allows for the study of intricate mechanisms underlying the coalescence of microbial communities .
Action Environment
The action of Fluorescence Marker NR 1 can be influenced by various environmental factors. For instance, the marker’s action, efficacy, and stability can be affected by the presence of oxygen, light intensity, and the specific cellular environment . Understanding these influences is crucial for optimizing the use of this marker in various applications.
Biochemical Analysis
Biochemical Properties
Fluorescence Marker NR 1 interacts with various biomolecules in the cell. It can bind to proteins, enzymes, and other cellular components, allowing for the visualization of these entities . The nature of these interactions is largely dependent on the specific properties of the biomolecules and the cellular environment .
Cellular Effects
The presence of Fluorescence Marker NR 1 can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific conditions within the cell .
Molecular Mechanism
Fluorescence Marker NR 1 exerts its effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific properties of Fluorescence Marker NR 1 and the cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorescence Marker NR 1 can change over time. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Fluorescence Marker NR 1 can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fluorescence Marker NR 1 is involved in various metabolic pathways within the cell . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Fluorescence Marker NR 1 is transported and distributed within cells and tissues in a variety of ways . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Fluorescence Marker NR 1 can have significant effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid can be achieved through multi-step organic synthesis. One common method involves the condensation of 5-oxobenzo[a]phenoxazine with an appropriate amino acid derivative under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phenoxazinone core, leading to the formation of reduced analogs.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar compounds include other phenoxazinone derivatives and amino acid conjugates. Compared to these compounds, 3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Examples of similar compounds are 3-[2-carboxyethyl-(octyl)amino]propanoic acid and 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid .
Properties
IUPAC Name |
3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c25-17-12-19-22(15-4-2-1-3-14(15)17)23-16-6-5-13(11-18(16)30-19)24(9-7-20(26)27)10-8-21(28)29/h1-6,11-12H,7-10H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACCMILAYZHSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)








![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)
